

Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **1H-Indol-3-ol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indol-3-ol** (also known as indoxyl), a key heterocyclic compound relevant in various fields, including organic synthesis and drug development. This document details the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-Indol-3-ol**. It is important to note that a complete, experimentally verified dataset with full assignments is not readily available in the public domain. Therefore, the data presented is a consolidation of reported values and predicted data based on the analysis of the indole scaffold and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for **1H-Indol-3-ol**

Solvent: D₂O

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------|----------------------------------|--------------|---------------------------|
| H-1 (N-H) | ~8.10 | br s | - |
| H-2 | ~6.85 | s | - |
| H-4 | 7.51 | d | ~7.8 |
| H-5 | 7.16 | t | ~7.5 |
| H-6 | 7.27 | t | ~7.6 |
| H-7 | 7.30 | d | ~8.0 |

Table 2: ^{13}C NMR (Carbon NMR) Data for **1H-Indol-3-ol**Solvent: D_2O (Predicted)

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-2 | ~123.5 |
| C-3 | ~135.0 |
| C-3a | ~128.0 |
| C-4 | ~121.0 |
| C-5 | ~122.5 |
| C-6 | ~120.0 |
| C-7 | ~112.0 |
| C-7a | ~137.0 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1H-Indol-3-ol**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|-------------------------|-----------------------------|
| ~3400-3300 | O-H stretch | Hydroxyl |
| ~3350 | N-H stretch | Amine |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1620-1580 | C=C stretch | Aromatic ring |
| ~1470-1450 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O stretch | Phenolic hydroxyl |
| ~750-730 | C-H bend (out-of-plane) | ortho-disubstituted benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for **1H-Indol-3-ol**

Solvent: Methanol

| Wavelength (λ_{max} , nm) | Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹) |
|---|--|
| ~220 | ~25,000 |
| ~275 | ~6,000 |
| ~290 (shoulder) | ~5,000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1H-Indol-3-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe to the specific solvent and sample.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence for proton NMR (e.g., ' zg30 ').
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.
- Data Acquisition: Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ 4.79 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of **1H-Indol-3-ol** in 0.6-0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Use a spectrometer with a carbon-observe probe.
 - Tune and shim the probe.

- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, which simplifies the spectrum.
- A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the low natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Acquisition: Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount (1-2 mg) of **1H-Indol-3-ol** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

- Set the spectral range (e.g., 4000-400 cm^{-1}).
- Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

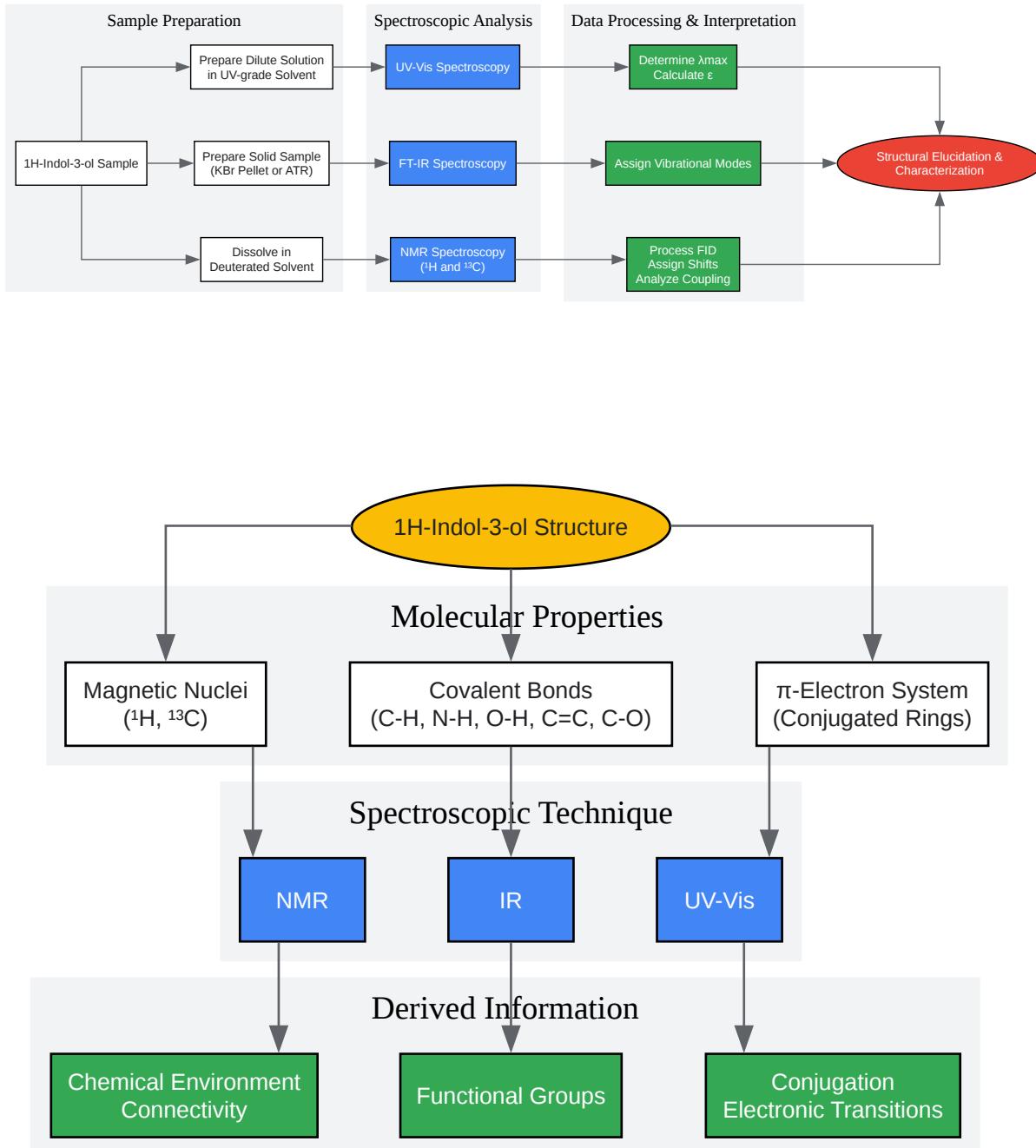
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **1H-Indol-3-ol** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Record a baseline spectrum with the blank solution in both the sample and reference beams.
 - Replace the blank in the sample beam with the cuvette containing the **1H-Indol-3-ol** solution.
 - Acquire the UV-Vis absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) and, if the concentration is known accurately, calculate the molar absorptivity (ϵ) using the Beer-

Lambert law ($A = \epsilon cl$).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1H-Indol-3-ol**.

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